molecular formula C32H16N8Pb B1674684 Lead, (29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-4-1)- CAS No. 15187-16-3

Lead, (29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-4-1)-

Cat. No. B1674684
CAS RN: 15187-16-3
M. Wt: 720 g/mol
InChI Key: WSQYJDCCFQPFJC-UHFFFAOYSA-N
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Description

Lead phthalocyanine is a selective carrier for preparation of a cysteine-selective electrode.

Scientific Research Applications

Synthesis and Spectroscopic Properties

Lead phthalocyanine complexes have been synthesized with distinct structural properties, showcasing their potential in the development of novel materials with unique spectroscopic and electrochemical characteristics. The synthesis process involves treating metal-free phthalocyanines with lead acetate, yielding compounds with decreased molecular symmetry and nonplanar structures. These complexes exhibit strong ring-ring π-π interactions and significant electrochemical activity, indicating their applicability in electronic and photovoltaic devices (Bian et al., 2004).

Demetalation and Molecular Manipulation

A study demonstrates the demetalation of single lead-phthalocyanine molecules adsorbed on ultrathin lead islands, achieved by transferring the lead atom to the tip of a scanning tunneling microscope. This process, discernible through spectroscopic fingerprints, highlights the feasibility of manipulating organometallic complexes at the molecular level, offering insights into molecular electronics and nanofabrication (Sperl et al., 2011).

Liquid Crystalline Properties and Electrical Applications

The study of octasubstituted lead(II) phthalocyanines reveals their mesogenic properties and effects on film alignment and electrical characteristics. These compounds exhibit liquid crystalline behavior, significantly impacting the electrical properties of thin films. Such findings are crucial for the development of advanced materials for electronic and optoelectronic applications (Tuncel et al., 2012).

Photophysical and Electrochemical Studies

Research into the photophysical properties of lead phthalocyanines uncovers their potential in photochemical applications. The synthesis of tetra- and octa-substituted lead phthalocyanines and the examination of their fluorescence and singlet oxygen generation capabilities suggest their utility in photodynamic therapy and as photosensitizers in environmental and medical applications (Modibane & Nyokong, 2008).

Environmental and Sensor Applications

Lead phthalocyanines are also explored for their environmental applications, particularly in the detection and remediation of lead contamination. A method employing lead phthalocyanin for the high-resolution localization of acid hydrolases in plant and animal tissues suggests its potential in environmental monitoring and phytoremediation strategies (Livingston et al., 1969).

properties

CAS RN

15187-16-3

Product Name

Lead, (29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-4-1)-

Molecular Formula

C32H16N8Pb

Molecular Weight

720 g/mol

IUPAC Name

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;lead(2+)

InChI

InChI=1S/C32H16N8.Pb/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2

InChI Key

WSQYJDCCFQPFJC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Pb+2]

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Pb+2]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Lead phthalocyanine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lead, (29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-4-1)-
Reactant of Route 2
Lead, (29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-4-1)-
Reactant of Route 3
Lead, (29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-4-1)-
Reactant of Route 4
Lead, (29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-4-1)-
Reactant of Route 5
Lead, (29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-4-1)-
Reactant of Route 6
Lead, (29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-, (SP-4-1)-

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